2-Methyl-4H-3,1-benzoxazin-4-one

Overview

Description

2-Methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the quinazolinone class of drugs. It is known for its antimicrobial properties and has shown effectiveness against various bacteria, including Staphylococcus aureus and some Gram-negative bacteria such as Salmonella typhi and Escherichia coli . The compound is characterized by its white crystalline solid form and is soluble in organic solvents like alcohols and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is typically carried out by refluxing the mixture at 35-40°C for 50-55 minutes. After the reaction, the excess acetic anhydride is removed under reduced pressure, and the product is extracted using petroleum ether. The final product is obtained as crystals after recrystallization with ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides has been explored as an alternative method .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like cyanuric chloride and dimethylformamide are used as cyclizing agents.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various heterocyclic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes. The compound acts as an inhibitor of bacterial growth by interfering with the synthesis of essential proteins and enzymes. It has been shown to inactivate chymotrypsin, a serine protease, through stoichiometric inactivation . The inactivation proceeds with high rate constants, indicating its potency as an antimicrobial agent .

Comparison with Similar Compounds

- 2-Ethoxy-4H-3,1-benzoxazin-4-one

- 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one

- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

Comparison: 2-Methyl-4H-3,1-benzoxazin-4-one is unique due to its specific methyl substitution at the 2-position, which enhances its antimicrobial properties compared to other benzoxazinone derivatives. The presence of the methyl group also influences its reactivity and the types of reactions it undergoes. For example, 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one has been shown to inactivate chymotrypsin with even higher rate constants, indicating a stronger interaction with the enzyme .

Biological Activity

2-Methyl-4H-3,1-benzoxazin-4-one is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials.

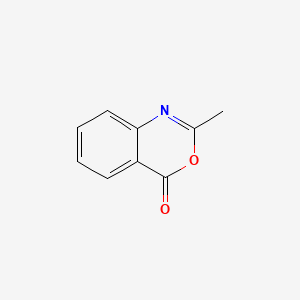

Chemical Structure and Properties

This compound features a fused benzene and oxazine ring structure, which contributes to its chemical reactivity and biological activity. The compound is moderately soluble in solvents like DMSO and DMF but is insoluble in water and acetone, indicating its potential application in various formulations .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against several fungal pathogens, including:

- Helminthosporium turcicum

- Stagonospora nodorum

- Microdochium nivale

- Fusarium species (e.g., F. moniliforme, F. culmorum)

The compound demonstrated varying degrees of efficacy against these pathogens, with higher antibacterial activity compared to antifungal effects .

Anticancer Properties

In studies focusing on cytotoxicity, derivatives of this compound showed significant activity against cancer cell lines. For instance, certain analogs exhibited an ID50 value of approximately 9.9 µM in P388 cells, indicating their potential as anticancer agents . The mechanism involves the inhibition of serine proteases, which are implicated in cancer progression and other diseases .

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of serine proteases through enzyme acylation mechanisms. This property enhances its therapeutic potential in treating diseases where serine proteases play a crucial role .

Study on Antifungal Activity

A study conducted by Rezai et al. (2012) evaluated the antifungal activity of various derivatives of this compound. The results indicated that while the compound had limited antifungal efficacy against some pathogens, it was effective against others when formulated appropriately .

| Pathogen | Concentration (ppm) | % Inhibition |

|---|---|---|

| Sclerotium rolfsii | 1000 | 52.3 |

| Rhizoctonia solani | 1000 | 0 |

This table illustrates the differential effectiveness of the compound against specific fungal pathogens.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved from anthranilic acid and acetyl chloride. The structural modifications influence its biological activities significantly. For example, the introduction of halogen substituents at specific positions can enhance its reactivity and biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Methyl-4H-3,1-benzoxazin-4-one, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via cyclodehydration of N-acetyl anthranilic acid using acetic anhydride under reflux (30–60 minutes). Key parameters include temperature control (100–120°C) and stoichiometric excess of acetic anhydride to drive the reaction. Post-reaction, cooling induces crystallization, and purity is confirmed via IR spectroscopy (C=O stretch at ~1730 cm⁻¹) and melting point analysis (79–82°C). Recrystallization in ethanol or petroleum ether improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl groups (C=O at ~1730 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

- ¹H NMR : Peaks at δ 7.5–8.1 ppm confirm aromatic protons, while the methyl group at C-2 appears as a singlet (~δ 2.5 ppm).

- Elemental Analysis : Validates molecular formula (C₉H₇NO₂) with acceptable error margins (<0.3%) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is stable at room temperature in dry environments but degrades under extreme pH or prolonged UV exposure. Store in sealed containers at 2–8°C. Stability testing via TLC or HPLC is recommended for long-term storage .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Derivatives exhibit inhibition of human neutrophil elastase (HNE) with IC₅₀ values in the nanomolar range. Antimicrobial assays against Staphylococcus aureus and Candida albicans show moderate activity (MIC ~50–100 µg/mL). These findings suggest potential for anti-inflammatory and antifungal applications .

Q. How does solubility impact experimental design in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or chloroform. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

- Methodological Answer : Compare methods:

- Classical Reflux : 60–70% yield using acetic anhydride .

- Mechanochemical Synthesis : Higher yields (~85%) via ball-milling with 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, reducing solvent use .

- Catalytic Approaches : Aluminum chloride (Friedel-Crafts conditions) improves electrophilic substitution but requires post-reaction quenching .

- Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

Q. What structure-activity relationships (SAR) govern the inhibition of serine proteases by benzoxazinone derivatives?

- Methodological Answer :

- C-2 Substituents : Methyl groups enhance HNE inhibition (IC₅₀ ~44 nM) compared to bulkier aryl groups, which improve selectivity for cathepsin G .

- Electron-Withdrawing Groups : Chloro or bromo substituents at C-5/C-6 increase electrophilicity, enhancing covalent binding to enzyme active sites .

- SAR Validation : Use molecular docking (e.g., AutoDock) and site-directed mutagenesis to map binding interactions .

Q. How do reaction conditions influence heterocyclic ring-opening in benzoxazinones?

- Methodological Answer :

- Nucleophilic Attack : Hydrazine hydrate in ethanol opens the oxazinone ring to form hydrazides (e.g., 2-(4H-3,1-benzoxazin-2-yl)-tetrachlorobenzoic acid hydrazide). Monitor via IR (loss of C=O at 1730 cm⁻¹) and ¹H NMR (appearance of NH₂ signals) .

- Friedel-Crafts Reactions : Aromatic hydrocarbons (e.g., cumene) with AlCl₃ yield aroylated derivatives, useful for synthesizing fluorescent probes .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HNE inhibition ranging from 44 nM to 200 nM) arise from:

- Assay Conditions : pH, ionic strength, and enzyme source (recombinant vs. native).

- Compound Purity : Validate via HPLC (>95% purity) and control for hygroscopic degradation .

- Statistical Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Q. What advanced strategies are used to modify this compound for targeted drug delivery?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties at C-4 to enhance bioavailability. Hydrolyze in vivo via esterases .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and reduce off-target effects. Characterize drug release via Franz diffusion cells .

- Click Chemistry : Attach PEG or targeting ligands (e.g., folate) via CuAAC reactions for tissue-specific delivery .

Properties

IUPAC Name |

2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSKECCMQRJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049313 | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-76-8 | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanthranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 525-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 525-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETANTHRANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y938TMX1D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.